molecular formula C10H16O3 B13164273 Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13164273
M. Wt: 184.23 g/mol
InChI Key: SWROFXZRJINZSV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 73039-97-1) is a spirocyclic ester featuring a bicyclic system where a cyclopropane ring is fused to a tetrahydrofuran-like oxygen-containing ring. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3

InChI Key

SWROFXZRJINZSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC2C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropane Intermediate Formation

A patented method (US5508428A) involves a multi-step synthesis starting from ethyl acetoacetate:

Step 1: Cyclopropanation
Ethyl acetoacetate reacts with 1,2-dibromoethane under basic conditions to form ethyl 1-acetyl-1-cyclopropanecarboxylate.

Step 2: Bromination
The acetyl group undergoes bromination using bromine (Br₂), yielding ethyl 1-bromoacetyl-1-cyclopropanecarboxylate.

Step 3: Cyclization
Reaction with benzylamine facilitates ring closure, producing 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane. Subsequent hydrolysis and decarboxylation yield the spirocyclic core.

Key Conditions

Parameter Specification
Reaction temperature 0–25°C (Step 1), room temp (Step 3)
Solvent Benzene (Step 1), ethanol (Step 3)
Yield 53–91% (similar iodocyclizations)

Iodocyclization Approach

An alternative route from Semantic Scholar involves iodocyclization for spirocore assembly:

General Procedure

  • Precursor Preparation : A diol or ester derivative (e.g., tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate) is synthesized via iodocyclization using NaHCO₃ and I₂ in acetonitrile.
  • Cyclization : Intramolecular ether formation occurs under mild conditions (0–25°C).
  • Purification : Column chromatography (hexane/ethyl acetate) or distillation isolates the product.

Optimized Parameters

  • Reagents : NaHCO₃ (3 equiv), I₂ (3 equiv)
  • Time : 1–4 hours
  • Yield : Up to 91% for analogous structures

Comparative Analysis of Methods

Method Advantages Limitations
Cyclopropanation High stereoselectivity Requires toxic bromine
Iodocyclization Mild conditions, scalability Iodine handling challenges

Research Findings and Optimization

  • Catalytic Efficiency : Palladium-on-carbon (5% wt) under hydrogen (4 atm) enhances reduction steps, achieving 65–85% yields in spirocyclic intermediates.
  • Stereochemical Control : Chiral HPLC resolves enantiomers (e.g., 7-amino derivatives), enabling access to optically pure forms.
  • Solvent Impact : Ethyl acetate improves extraction efficiency vs. chloroform in acidic/basic workups.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes for similar spirocycles.
  • Purification : Simulated moving bed (SMB) chromatography increases throughput by 30%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups CAS Number Reference
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (Target) C₁₀H₁₆O₃ 184.23 Ethyl ester, methyl at C4, oxygen in spiro ring 73039-97-1
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₃ 198.26 Methyl ester, ethyl at C4, methyl at C2 Not provided
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate C₉H₁₂O₄ 184.19 Ketone (C6), ethyl ester, oxygen in spiro ring 2408968-91-0
Ethyl spiro[3.3]heptane-2-carboxylate C₁₀H₁₆O₂ 168.24 Ethyl ester, spiro[3.3] system (larger rings) 1255098-89-5
4-(4-Chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane C₁₇H₂₁ClO 276.80 Chlorobenzyl and isopropyl substituents Not provided
Ethyl 1-aza-7-oxo-4-selenabicyclo[3.2.0]heptane-2-carboxylate C₈H₁₁NO₃Se 256.14 Selenium atom, nitrogen heteroatom, ketone Not provided

Key Observations :

  • Functional Groups : The ketone in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate introduces polarity and reactivity distinct from the ester-dominated chemistry of the target compound.

Physicochemical and Application Differences

Property/Aspect This compound Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate Ethyl spiro[3.3]heptane-2-carboxylate
Polarity Moderate (ester-dominated) High (ketone enhances polarity) Low (no additional electronegative groups)
Potential Applications Medicinal chemistry (rigid scaffold) Specialty synthesis (ketone reactivity) Protein degradation building blocks
Stability Likely stable under inert conditions Susceptible to nucleophilic attack at ketone Higher thermal stability (larger rings)

Notable Findings:

  • The chlorobenzyl-substituted derivative () may exhibit enhanced bioactivity due to aromatic and lipophilic groups, though toxicity risks arise .
  • Ethyl spiro[3.3]heptane-2-carboxylate’s role in protein degradation highlights the importance of ring size in drug design .

Biological Activity

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which may confer various biological activities. This article explores its synthesis, biological interactions, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
IUPAC Name This compound
CAS Number 73039-97-1

The compound features an ester functional group and a spirocyclic framework that may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing cyclohexanone derivatives and epoxides under acidic or basic conditions.
  • Esterification : Reacting the resulting spiro compound with ethyl chloroformate to form the ester.

These methods ensure high yields and purity, critical for subsequent biological studies.

Pharmacological Potential

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
  • Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in treating diseases related to enzyme dysfunction.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The unique spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors.
  • Modulation of Signaling Pathways : Interaction with molecular targets may alter signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the interactions and effects of similar compounds, providing insights into the potential biological activity of this compound:

  • A study on γ-butyrolactones revealed their anti-inflammatory and anticancer activities, suggesting that derivatives like this compound could exhibit similar properties through related mechanisms .
  • Research on spirocyclic compounds has shown promising results in enzyme inhibition assays, indicating that modifications to the spiro structure can enhance biological activity .
  • Investigations into the pharmacological profiles of structurally similar compounds have highlighted their potential as drug candidates in treating various diseases .

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